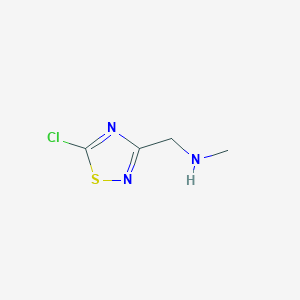
1-(5-Chloro-1,2,4-thiadiazol-3-yl)-N-methylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chloro-1,2,4-thiadiazol-3-yl)-N-methylmethanamine is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a chloro group at the 5-position of the thiadiazole ring and a methylmethanamine group attached to the nitrogen atom.
準備方法
The synthesis of 1-(5-Chloro-1,2,4-thiadiazol-3-yl)-N-methylmethanamine typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids.
N-Methylation: The final step involves the methylation of the amine group using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
化学反応の分析
1-(5-Chloro-1,2,4-thiadiazol-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various derivatives.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction under specific conditions, altering the electronic properties of the compound.
Condensation Reactions: The amine group can participate in condensation reactions with carbonyl compounds to form imines or amides.
Common reagents used in these reactions include nucleophiles like sodium methoxide, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(5-Chloro-1,2,4-thiadiazol-3-yl)-N-methylmethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 1-(5-Chloro-1,2,4-thiadiazol-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The chloro group and the thiadiazole ring play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
1-(5-Chloro-1,2,4-thiadiazol-3-yl)-N-methylmethanamine can be compared with other similar compounds, such as:
2-(5-Chloro-1,2,4-thiadiazol-3-yl)-pyridine: This compound also contains a chloro-thiadiazole moiety but differs in the attached pyridine group.
3-(5-Chloro-1,2,4-thiadiazol-3-yl)pyridine: Similar to the above, but with a different position of the pyridine attachment.
4-(5-Chloro-1,2,4-thiadiazol-3-yl)morpholine: This compound features a morpholine ring instead of the methylmethanamine group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methylmethanamine group, which imparts distinct chemical and biological properties.
特性
分子式 |
C4H6ClN3S |
|---|---|
分子量 |
163.63 g/mol |
IUPAC名 |
1-(5-chloro-1,2,4-thiadiazol-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C4H6ClN3S/c1-6-2-3-7-4(5)9-8-3/h6H,2H2,1H3 |
InChIキー |
WJDZRFXRXNYLJY-UHFFFAOYSA-N |
正規SMILES |
CNCC1=NSC(=N1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


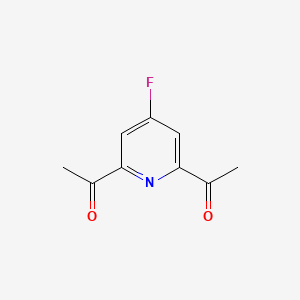
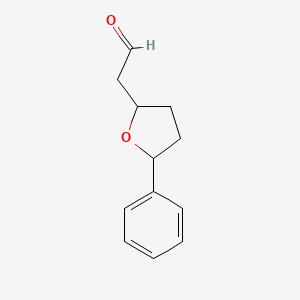

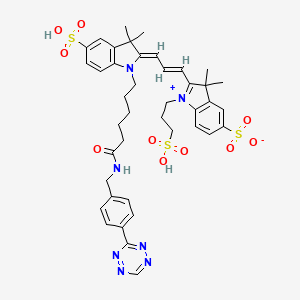
![1,1,1,3,3,3-Hexafluoro-2-[4-(hydroxymethyl)phenyl]propan-2-ol](/img/structure/B12836309.png)
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]-](/img/structure/B12836314.png)


![1-(6-Chloroimidazo[1,2-a]pyrazin-3-yl)ethan-1-one](/img/structure/B12836328.png)
![5-Nitro-2-(m-tolyl)-1H-benzo[d]imidazole](/img/structure/B12836331.png)

![(2S)-1-[(1R,3R)-3-ethenyl-2,2-difluorocyclopropyl]propan-2-ol](/img/structure/B12836347.png)
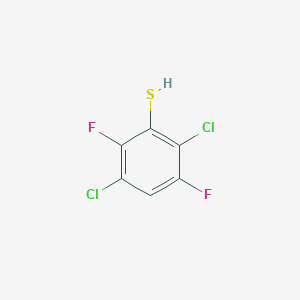
![(2R,3aR)-2,3,3a,4,5,6-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B12836370.png)
